2-(Piperidinylmethyl) Hydroxy Donepezil

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

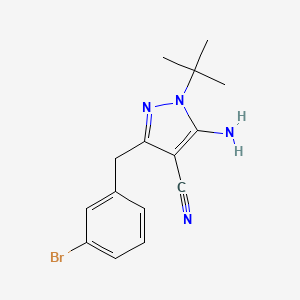

“2-(Piperidinylmethyl) Hydroxy Donepezil” is a derivative of Donepezil . It has a molecular formula of C30H40N2O4 and a molecular weight of 492.65 . It is one of the impurities of Donepezil , which is a highly specific reversible acetylcholinesterase (AChE) inhibitor used to treat moderate to severe Alzheimer’s disease .

Synthesis Analysis

The synthesis of Donepezil and its derivatives has been a subject of extensive research . Various synthetic approaches have been evaluated for their efficiency, cost, toxicity, and scalability . These methods range from traditional hazardous chemicals to eco-friendly strategies .

Molecular Structure Analysis

The molecular structure of “2-(Piperidinylmethyl) Hydroxy Donepezil” is based on its molecular formula, C30H40N2O4 . It is a derivative of Donepezil, which contains a piperidine nucleus .

Chemical Reactions Analysis

Donepezil, the parent compound of “2-(Piperidinylmethyl) Hydroxy Donepezil”, has been studied for its potential to undergo oxidation using a mild, versatile oxidant Chloramine-T in acidic medium . The kinetic studies revealed a first-order dependency of rate on Donepezil and oxidant, fractional-order dependency on acid medium, independency of the rate on ionic concentration, and an elevation of rate with increasing dielectric constant .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Piperidinylmethyl) Hydroxy Donepezil” are largely determined by its molecular structure. It has a molecular formula of C30H40N2O4 and a molecular weight of 492.65 .

Mécanisme D'action

As a derivative of Donepezil, “2-(Piperidinylmethyl) Hydroxy Donepezil” may share a similar mechanism of action. Donepezil reversibly and noncompetitively inhibits centrally-active acetylcholinesterase, the enzyme responsible for hydrolysis of acetylcholine . This appears to result in increased concentrations of acetylcholine available for synaptic transmission in the central nervous system .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-(Piperidinylmethyl) Hydroxy Donepezil involves the conversion of Donepezil to the target compound by introducing a piperidine moiety and a hydroxy group.", "Starting Materials": [ "Donepezil", "Piperidine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water", "Ethyl acetate" ], "Reaction": [ "Step 1: Donepezil is reacted with piperidine in methanol to form 2-(Piperidinylmethyl) Donepezil.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the iminium ion to the corresponding amine.", "Step 3: The reaction mixture is then treated with hydrochloric acid to protonate the amine and form the hydrochloride salt of 2-(Piperidinylmethyl) Donepezil.", "Step 4: Sodium hydroxide is added to the hydrochloride salt to liberate the free base.", "Step 5: The free base is extracted using ethyl acetate and the organic layer is washed with water.", "Step 6: The organic layer is then dried and concentrated to obtain the target compound, 2-(Piperidinylmethyl) Hydroxy Donepezil." ] } | |

Numéro CAS |

1391052-12-2 |

Formule moléculaire |

C30H40N2O4 |

Poids moléculaire |

492.66 |

Nom IUPAC |

2-[(1-benzylpiperidin-4-yl)-hydroxymethyl]-5,6-dimethoxy-2-(piperidin-4-ylmethyl)-3H-inden-1-one |

InChI |

InChI=1S/C30H40N2O4/c1-35-26-16-24-19-30(18-21-8-12-31-13-9-21,29(34)25(24)17-27(26)36-2)28(33)23-10-14-32(15-11-23)20-22-6-4-3-5-7-22/h3-7,16-17,21,23,28,31,33H,8-15,18-20H2,1-2H3 |

Clé InChI |

ZXDPWBKVSOSHTJ-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)(CC3CCNCC3)C(C4CCN(CC4)CC5=CC=CC=C5)O)OC |

Synonymes |

2,3-Dihydro-2-[hydroxyl-1-phenylmethyl)-4-piperidinyl]methyl]-5,6-dimethoxy-2-(piperidinylmethyl)-1H-inden-1-one; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4h-[1,3,4]Thiadiazino[4,5-a]benzimidazole](/img/structure/B583351.png)

![4,6-Dimethylpyrazolo[1,5-a]pyrazine-7-carbaldehyde](/img/structure/B583353.png)

![1-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-3H-indol-2-one](/img/structure/B583360.png)

![1,2,4,5-Benzenetetracarboxylic acid, 1,4-bis[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-1-[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]ethyl] ester](/img/structure/B583365.png)

![5H,10H-Benzo[1',10']phenanthro[3',2':4,5]imidazo[2,1-a]isoindole-5,10-dione](/img/structure/B583371.png)